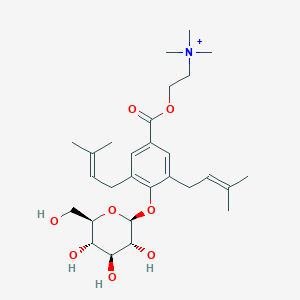

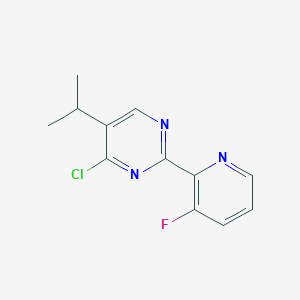

![molecular formula C14H15BrO2 B3034789 6-Bromospiro[chromane-2,1'-cyclohexan]-4-one CAS No. 223416-26-0](/img/structure/B3034789.png)

6-Bromospiro[chromane-2,1'-cyclohexan]-4-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated spirocyclic compounds involves various strategies. For instance, the intramolecular bromo-amination of 1,4-cyclohexadiene aminal leads to the discrimination of two olefins in the cyclohexane system, which is a key step in the asymmetric synthesis of (-)-gamma-lycorane . Another approach is the use of bromoepoxide as a chiral building block, which is derived from malic acid and used to prepare optically active spiroacetal structures . These methods highlight the versatility of bromine-containing intermediates in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of brominated spiro compounds can be quite complex. For example, the structure and stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one have been elucidated using X-ray crystallographic analysis . This analysis reveals the spatial arrangement of atoms within the molecule and is crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions Analysis

Brominated spiro compounds can undergo various chemical reactions. The compound mentioned in paper is known to undergo partial isomerization in solution, demonstrating the dynamic behavior of such molecules. Additionally, the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione leads to the formation of heterocyclic compounds, indicating the reactivity of brominated spiro compounds with other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated spiro compounds are influenced by their molecular structure. For example, the presence of bromine atoms can significantly affect the molecule's polarity and reactivity. The paper on all-cis 1,2,3,4,5,6-hexafluorocyclohexane, although not directly related to the compound , demonstrates how halogenation can lead to a high molecular dipole and influence the solid-state packing of the molecules . These properties are essential for the potential application of such compounds in functional organic molecule design or supramolecular chemistry.

Aplicaciones Científicas De Investigación

Anticancer Activity

6-Bromospiro[chromane-2,1'-cyclohexan]-4-one and its derivatives exhibit significant anticancer activity. For instance, certain compounds prepared from reactions involving this compound have shown prominent cytotoxicity against various cancer cell lines, such as lung (A549), prostate (PC3), and pancreatic (PACA2) cancer cells (El Malah et al., 2021).

Chemical Synthesis

This compound is also a key intermediate in complex chemical syntheses. Reactions involving 6-Bromospiro[chromane-2,1'-cyclohexan]-4-one have led to the formation of various novel compounds, demonstrating its utility in chemical research and synthesis (Hegab & Shehry, 2014).

Molecular Structure Studies

The compound has been used in studies to understand molecular structures better. For example, research on the crystal structure of derivatives of 6-Bromospiro[chromane-2,1'-cyclohexan]-4-one has provided insights into the arrangement and behavior of such molecules (Thinagar et al., 2000).

Catalysis

Some studies have explored the role of 6-Bromospiro[chromane-2,1'-cyclohexan]-4-one derivatives in catalysis, particularly in the oxidation of other compounds. These studies contribute to our understanding of catalytic processes and the development of new catalytic agents (Roy & Manassero, 2010).

Cholinesterase Inhibitory Activity

This compound has also been studied for its potential in inhibiting cholinesterase, an enzyme important in the treatment of diseases like Alzheimer's. Derivatives of 6-Bromospiro[chromane-2,1'-cyclohexan]-4-one have shown promising results in this area (Silva et al., 2021).

Direcciones Futuras

While specific future directions for “6-Bromospiro[chromane-2,1’-cyclohexan]-4-one” are not mentioned in the search results, there is a reference to the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors as potential anticancer agents . This suggests that similar compounds could have potential applications in the development of new anticancer drugs.

Propiedades

IUPAC Name |

6-bromospiro[3H-chromene-2,1'-cyclohexane]-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO2/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPXSKDBSNVNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromospiro[chromane-2,1'-cyclohexan]-4-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)

![2-[3-[2-[4-Amino-2-(methylsulfinyl)phenyl]diazene-1-yl]phenylsulfonyl]ethanol](/img/structure/B3034720.png)

![4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3034725.png)

![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/structure/B3034726.png)

![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)